molecular formula C14H15N3O B167807 3-Methoxy-4-monomethylaminoazobenzene CAS No. 10121-94-5

3-Methoxy-4-monomethylaminoazobenzene

Cat. No. B167807
CAS RN: 10121-94-5
M. Wt: 241.29 g/mol
InChI Key: WXMMPZXALSHYKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-monomethylaminoazobenzene, also known as MMAB, is an organic compound with the chemical formula C15H16N2O. It is a synthetic dye used in various industries, including textiles, food, and cosmetics. MMAB is also used in scientific research for its unique chemical properties and potential applications. In

Scientific Research Applications

3-Methoxy-4-monomethylaminoazobenzene has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for chemotherapy. 3-Methoxy-4-monomethylaminoazobenzene has also been investigated for its potential use in photodynamic therapy, a type of cancer treatment that uses light-activated drugs to destroy cancer cells.

Mechanism Of Action

The mechanism of action of 3-Methoxy-4-monomethylaminoazobenzene is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 3-Methoxy-4-monomethylaminoazobenzene is thought to bind to DNA and disrupt its replication, leading to cell death. Additionally, 3-Methoxy-4-monomethylaminoazobenzene has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.

Biochemical And Physiological Effects

3-Methoxy-4-monomethylaminoazobenzene has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. 3-Methoxy-4-monomethylaminoazobenzene has also been shown to inhibit the activity of enzymes involved in DNA replication and repair. In addition, 3-Methoxy-4-monomethylaminoazobenzene has been shown to induce changes in gene expression, leading to altered cellular signaling pathways.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Methoxy-4-monomethylaminoazobenzene is its high purity and stability, making it a reliable reagent for laboratory experiments. 3-Methoxy-4-monomethylaminoazobenzene is also relatively inexpensive and easy to synthesize, making it accessible to researchers. However, one limitation of 3-Methoxy-4-monomethylaminoazobenzene is its potential toxicity, which requires careful handling and disposal. Additionally, 3-Methoxy-4-monomethylaminoazobenzene has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for 3-Methoxy-4-monomethylaminoazobenzene research. One area of interest is the development of 3-Methoxy-4-monomethylaminoazobenzene-based photodynamic therapy for cancer treatment. Researchers are also investigating the use of 3-Methoxy-4-monomethylaminoazobenzene as a tool for studying DNA replication and repair mechanisms. Additionally, 3-Methoxy-4-monomethylaminoazobenzene has been shown to have anti-inflammatory properties, which could have potential applications in treating inflammatory diseases. Further research is needed to fully understand the potential applications of 3-Methoxy-4-monomethylaminoazobenzene in scientific research and beyond.
In conclusion, 3-Methoxy-4-monomethylaminoazobenzene is a versatile compound with a wide range of potential applications in scientific research. Its unique chemical properties and potential for cancer treatment make it an important area of study for researchers. While there are limitations to working with 3-Methoxy-4-monomethylaminoazobenzene, its advantages and potential future directions make it a promising area of research.

Synthesis Methods

The synthesis of 3-Methoxy-4-monomethylaminoazobenzene involves the reaction of 4-nitroaniline with sodium methoxide followed by reduction with sodium dithionite. The resulting intermediate is then coupled with 3-methoxyaniline to form 3-Methoxy-4-monomethylaminoazobenzene. This method yields a high purity product and is commonly used in research laboratories.

properties

CAS RN

10121-94-5

Product Name

3-Methoxy-4-monomethylaminoazobenzene

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

2-methoxy-N-methyl-4-phenyldiazenylaniline

InChI

InChI=1S/C14H15N3O/c1-15-13-9-8-12(10-14(13)18-2)17-16-11-6-4-3-5-7-11/h3-10,15H,1-2H3

InChI Key

WXMMPZXALSHYKT-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C=C1)N=NC2=CC=CC=C2)OC

Canonical SMILES

CNC1=C(C=C(C=C1)N=NC2=CC=CC=C2)OC

Origin of Product

United States

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